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Compound of Interest

Compound Name: 2,3-Dimethoxythiobenzamide

Cat. No.: B137389 Get Quote

Introduction
2,3-Dimethoxythiobenzamide is a valuable organic compound with potential applications in

medicinal chemistry and drug development. As a thioamide derivative, it can serve as a key

intermediate in the synthesis of various heterocyclic compounds and pharmacologically active

molecules. Thioamides are known isosteres of amides and their incorporation can modulate the

biological activity and pharmacokinetic properties of parent molecules. This application note

provides a detailed, two-step protocol for the synthesis of 2,3-Dimethoxythiobenzamide,

commencing with the formation of the precursor 2,3-Dimethoxybenzamide from 2,3-

dimethoxybenzoic acid, followed by its thionation using Lawesson's reagent.

Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic data for the starting material, intermediate,

and final product is provided below.
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Compoun
d

Molecular
Formula

Molecular
Weight (
g/mol )

Melting
Point (°C)

1H NMR
(δ ppm)

13C NMR
(δ ppm)

IR (cm⁻¹)

2,3-

Dimethoxy

benzoic

acid

C₉H₁₀O₄ 182.17 120-122

10-12 (br s,

1H), 7.6-

7.7 (d, 1H),

7.1-7.2 (m,

2H), 3.9 (s,

3H), 3.8 (s,

3H)

~168

(C=O),

~152 (C-

O), ~148

(C-O),

~124,

~122, ~115

(Ar-C), ~61

(O-CH₃),

~56 (O-

CH₃)

~3000 (br,

O-H),

~1680

(C=O),

~1270 (C-

O)

2,3-

Dimethoxy

benzamide

C₉H₁₁NO₃ 181.19
Not

available

7.5-7.6 (d,

1H), 7.1-

7.2 (m,

2H), 5.5-

6.5 (br s,

2H), 3.9 (s,

3H), 3.8 (s,

3H)

~169

(C=O),

~152 (C-

O), ~148

(C-O),

~124,

~122, ~115

(Ar-C), ~61

(O-CH₃),

~56 (O-

CH₃)

~3350,

3180 (N-

H), ~1650

(C=O),

~1270 (C-

O)
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2,3-

Dimethoxyt

hiobenzami

de

C₉H₁₁NO₂

S
197.25

Not

available

~8.0 (br s,

1H), ~7.6

(br s, 1H),

7.0-7.4 (m,

3H), 3.9 (s,

3H), 3.8 (s,

3H)

~200

(C=S),

~152 (C-

O), ~148

(C-O),

~124,

~122, ~115

(Ar-C), ~61

(O-CH₃),

~56 (O-

CH₃)

~3300,

3150 (N-

H), ~1400

(C=S),

~1270 (C-

O)

Note: NMR and IR data for 2,3-Dimethoxybenzamide and 2,3-Dimethoxythiobenzamide are

predicted based on the analysis of similar structures and general spectroscopic principles.

Experimental Protocols
Synthesis of 2,3-Dimethoxybenzamide (Intermediate)
This protocol outlines the conversion of 2,3-dimethoxybenzoic acid to 2,3-dimethoxybenzamide

via an acid chloride intermediate.

Materials:

2,3-Dimethoxybenzoic acid

Thionyl chloride (SOCl₂)

Anhydrous Dichloromethane (DCM)

Concentrated Ammonium Hydroxide (NH₄OH)

Sodium bicarbonate (NaHCO₃) solution (saturated)

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask

Reflux condenser

Dropping funnel

Magnetic stirrer

Ice bath

Rotary evaporator

Procedure:

Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere,

dissolve 2,3-dimethoxybenzoic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.5 eq)

dropwise at 0 °C.

Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for

2-3 hours, monitoring the reaction progress by TLC.

Removal of Excess Reagent: After completion, carefully remove the excess thionyl chloride

and DCM under reduced pressure using a rotary evaporator.

Amidation: Redissolve the crude acid chloride in anhydrous DCM and cool the solution in an

ice bath. Add concentrated ammonium hydroxide (excess) dropwise with vigorous stirring.

Work-up: Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

Quench the reaction with water and separate the organic layer. Wash the organic layer

sequentially with saturated NaHCO₃ solution and brine.

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure to yield crude 2,3-Dimethoxybenzamide.

Purification: The crude product can be purified by recrystallization or column chromatography

if necessary.
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Synthesis of 2,3-Dimethoxythiobenzamide (Final
Product)
This protocol details the thionation of 2,3-dimethoxybenzamide using Lawesson's reagent.

Lawesson's reagent is a mild and effective thionating agent for the conversion of amides to

thioamides.[1][2]

Materials:

2,3-Dimethoxybenzamide

Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide]

Anhydrous Toluene

Round-bottom flask

Reflux condenser

Magnetic stirrer

Heating mantle or oil bath

Silica gel for column chromatography

Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

Reaction Setup: In a round-bottom flask, combine 2,3-dimethoxybenzamide (1.0 eq) and

Lawesson's reagent (0.5-0.6 eq).[1]

Solvent Addition: Add anhydrous toluene to the flask.

Thionation Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene)

and maintain for 2-4 hours.[3] Monitor the reaction progress by Thin Layer Chromatography

(TLC) until the starting amide is consumed.[1]
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Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

Remove the toluene under reduced pressure using a rotary evaporator.[4]

Purification: The crude residue contains the desired thioamide and phosphorus-containing

byproducts. Purify the crude product by silica gel column chromatography. The appropriate

eluent system will depend on the polarity of the product and should be determined by TLC

analysis.[4] An alternative work-up involves treating the reaction mixture with ethanol or

ethylene glycol to decompose the byproducts, which can simplify purification.[5][6]

Synthesis Workflow

Step 1: Amide Formation

Step 2: Thionation
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Caption: Synthetic pathway for 2,3-Dimethoxythiobenzamide.

Logical Relationship of Synthesis
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Starting Material:
2,3-Dimethoxybenzoic Acid

Intermediate:
2,3-Dimethoxybenzamide

Amidation

Final Product:
2,3-Dimethoxythiobenzamide

Thionation

Reagents:
1. SOCl₂
2. NH₄OH

Reagent:
Lawesson's Reagent

Click to download full resolution via product page

Caption: Key transformations in the synthesis.

Safety Precautions
All manipulations should be performed in a well-ventilated fume hood.

Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care.

Lawesson's reagent and its byproducts have a strong, unpleasant odor.

Anhydrous solvents are flammable. Keep away from ignition sources.

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat,

and gloves.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b137389?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b137389?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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